molecular formula C18H17ClN2O2S B2822006 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea CAS No. 2034526-14-0

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2822006
CAS No.: 2034526-14-0
M. Wt: 360.86
InChI Key: LTOMTCQXFWDVOV-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a chlorobenzyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of the Hydroxyethyl Group: This step often involves the use of ethylene oxide or similar reagents under basic conditions to introduce the hydroxyethyl group onto the benzo[b]thiophene core.

    Formation of the Urea Linkage: This involves the reaction of the hydroxyethyl-benzo[b]thiophene intermediate with 4-chlorobenzyl isocyanate under controlled conditions to form the final urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzo[b]thiophene core or the urea linkage.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the chlorobenzyl moiety.

Scientific Research Applications

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and chlorobenzyl groups can play a role in binding to these targets, while the benzo[b]thiophene core may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of a chlorine atom.

    1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. The combination of the benzo[b]thiophene core and the hydroxyethyl group also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-13-7-5-12(6-8-13)9-20-18(23)21-10-16(22)15-11-24-17-4-2-1-3-14(15)17/h1-8,11,16,22H,9-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOMTCQXFWDVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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